molecular formula C12H10FNO4S2 B161497 N-Fluorobenzenesulfonimide CAS No. 133745-75-2

N-Fluorobenzenesulfonimide

Cat. No.: B161497
CAS No.: 133745-75-2
M. Wt: 315.3 g/mol
InChI Key: RLKHFSNWQCZBDC-UHFFFAOYSA-N
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Description

N-Fluorobenzenesulfonimide is a versatile and widely used reagent in organic synthesis. It is primarily employed for the direct fluorination and amination of aromatic and heteroaromatic compounds. This compound is known for its stability, mildness, and high solubility, making it a popular choice in various chemical transformations .

Mechanism of Action

Target of Action

N-Fluorobenzenesulfonimide (NFSI) primarily targets (hetero)aromatic C–H bonds . It is used as a reagent for the direct fluorination and amination of these bonds . The compound’s role is to introduce fluorine into neutral organic molecules and to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Mode of Action

The interaction of NFSI with its targets involves several steps . First, there is an oxidative addition of Pd(0) to the N–F bond of NFSI to form an intermediate . This is followed by coordination of the Pd(II) complex to the anilide to provide another intermediate . Electrophilic palladation of this intermediate results in a dearomatized spiro-palladacycle intermediate . Amination of this intermediate with –N(SO2Ph)2 forms another intermediate, and finally, hydrogen elimination from this intermediate gives the target product .

Biochemical Pathways

NFSI affects the biochemical pathways involving the direct fluorination and amination of (hetero)aromatic C–H bonds . The downstream effects include the formation of fluoroarenes, which are important structural motifs in medicinal chemistry . These fluoroarenes display a broad spectrum of biological and pharmacological activities, including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities .

Pharmacokinetics

It is known that nfsi is a mild, stable, and highly soluble crystalline solid , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of NFSI’s action include the formation of fluoroarenes . These compounds have various biological and pharmacological activities, as mentioned above . In addition, NFSI can also be used as an amination reagent in various transformations of aliphatic and aromatic compounds .

Action Environment

The action, efficacy, and stability of NFSI can be influenced by environmental factors such as temperature . For example, direct C–H amination of a diverse range of arenes, including N- and S-heteroarenes, with NFSI can be achieved at or below room temperature . The presence of a catalyst, such as a Pd(II) complex, and a co-catalyst, such as Ag(bipy)2ClO4, in MeCN, is also necessary for the reaction .

Safety and Hazards

NFSI is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

NFSI is a versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds . Its unique properties and reactivity make it a promising reagent for future developments in organic synthesis .

Biochemical Analysis

Biochemical Properties

N-Fluorobenzenesulfonimide plays a crucial role in biochemical reactions as an electrophilic fluorinating agentFor instance, it has been used in palladium-catalyzed enantioselective fluorination reactions, where it interacts with palladium complexes to achieve high selectivity and yield . Additionally, this compound can fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . These interactions are essential for the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries.

Cellular Effects

This compound influences various cellular processes by modifying the chemical structure of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by introducing fluorine atoms into key biomolecules. For example, the fluorination of aromatic compounds can alter their biological activity, leading to changes in cell function . The compound’s ability to modify proteins and enzymes can impact cellular processes such as signal transduction and metabolic pathways, ultimately affecting cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electrophilic fluorinating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules. The process typically involves the oxidative addition of palladium to the N-F bond of this compound, followed by coordination with the target substrate . This interaction facilitates the transfer of the fluorine atom to the substrate, resulting in the formation of fluorinated products. The compound can also act as a strong oxidant, promoting reductive elimination from transition metals and enabling various chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability under standard storage conditions, which allows for consistent performance in biochemical reactions . Prolonged exposure to light and air can lead to degradation, affecting its reactivity and efficacy. Long-term studies have shown that this compound maintains its fluorinating ability over extended periods, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity . These findings highlight the importance of optimizing dosage levels for safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes . For example, the compound’s ability to fluorinate aromatic compounds can impact the activity of enzymes involved in aromatic amino acid metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to bind to proteins and enzymes can influence its distribution and availability for biochemical reactions. Additionally, this compound’s solubility in various solvents allows for efficient transport across cell membranes, enhancing its accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its ability to modify proteins and enzymes can affect their subcellular localization and activity, further impacting cellular function .

Preparation Methods

N-Fluorobenzenesulfonimide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonimide with elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale reactions using specialized equipment to ensure safety and efficiency .

Chemical Reactions Analysis

N-Fluorobenzenesulfonimide undergoes various types of chemical reactions, including:

Major products formed from these reactions include fluorinated and aminated aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKHFSNWQCZBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343177
Record name N-Fluorobenzenesulfonimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133745-75-2
Record name N-Fluorobenzenesulfonimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133745-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Fluorobenzenesulfonimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Fluorobenzenesulfonimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-FLUOROBENZENESULFONIMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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